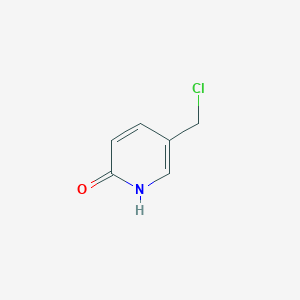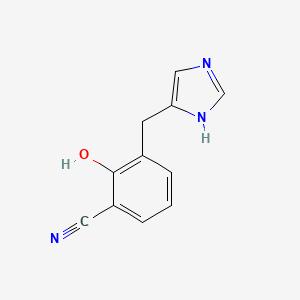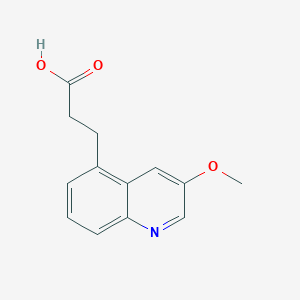
n-(2-Chloro-5-(4-chloro-6-quinolinyl)-3-pyridinyl)methanesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
n-(2-Chloro-5-(4-chloro-6-quinolinyl)-3-pyridinyl)methanesulfonamide is a complex organic compound that features a quinoline and pyridine moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of n-(2-Chloro-5-(4-chloro-6-quinolinyl)-3-pyridinyl)methanesulfonamide typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of a boronic acid with an aryl halide in the presence of a palladium catalyst and a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
n-(2-Chloro-5-(4-chloro-6-quinolinyl)-3-pyridinyl)methanesulfonamide can undergo various chemical reactions, including:
Substitution Reactions: Due to the presence of chlorine atoms, the compound can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The quinoline and pyridine rings can undergo oxidation and reduction under specific conditions.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide, used to deprotonate intermediates.
Oxidizing Agents: Such as potassium permanganate for oxidation reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the chlorine atoms.
科学的研究の応用
n-(2-Chloro-5-(4-chloro-6-quinolinyl)-3-pyridinyl)methanesulfonamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an anti-cancer agent due to its ability to inhibit specific enzymes and pathways.
Biological Research: Used in studies involving cell signaling and molecular interactions.
Industrial Applications: Potential use in the development of new materials and catalysts.
作用機序
The mechanism of action of n-(2-Chloro-5-(4-chloro-6-quinolinyl)-3-pyridinyl)methanesulfonamide involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit specific enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt cellular processes and pathways, leading to therapeutic effects in diseases like cancer .
類似化合物との比較
Similar Compounds
Chloroquine: A well-known antimalarial drug with a similar quinoline structure.
Quinazoline Derivatives: Compounds with similar biological activities and structural features.
Uniqueness
n-(2-Chloro-5-(4-chloro-6-quinolinyl)-3-pyridinyl)methanesulfonamide is unique due to its combination of a quinoline and pyridine moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .
特性
分子式 |
C15H11Cl2N3O2S |
|---|---|
分子量 |
368.2 g/mol |
IUPAC名 |
N-[2-chloro-5-(4-chloroquinolin-6-yl)pyridin-3-yl]methanesulfonamide |
InChI |
InChI=1S/C15H11Cl2N3O2S/c1-23(21,22)20-14-7-10(8-19-15(14)17)9-2-3-13-11(6-9)12(16)4-5-18-13/h2-8,20H,1H3 |
InChIキー |
YNYDYBOPRMQAPZ-UHFFFAOYSA-N |
正規SMILES |
CS(=O)(=O)NC1=C(N=CC(=C1)C2=CC3=C(C=CN=C3C=C2)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


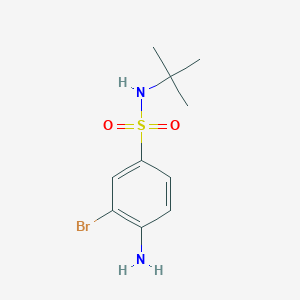
![1-[4-(Quinolin-2-ylmethoxy)-phenyl]-ethanone](/img/structure/B8537756.png)
![[1-[4-methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopropyl]methanol](/img/structure/B8537758.png)
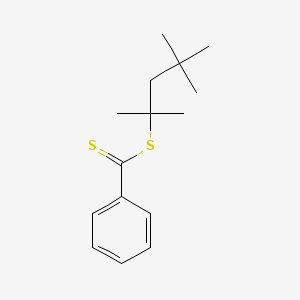
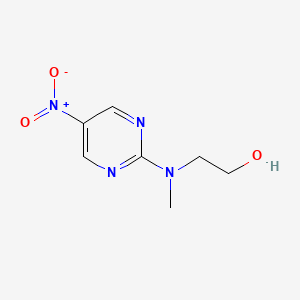
![1H-Indole, 5-[[6-[(phenylmethoxy)methyl]-4-pyrimidinyl]oxy]-](/img/structure/B8537772.png)
![N-{4-[(Methoxymethyl)sulfanyl]-2-nitrophenyl}acetamide](/img/structure/B8537793.png)
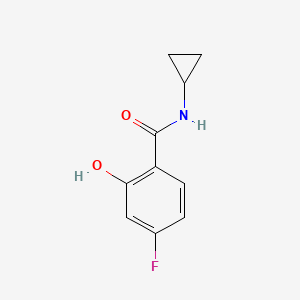
![tert-butyl (RS)-2-[benzyl(methyl)amino]-2-oxo-1-phenylethylcarbamate](/img/structure/B8537804.png)
